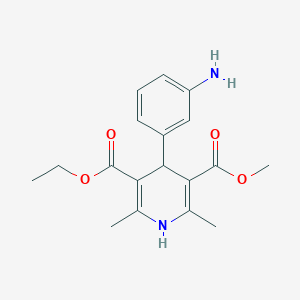

Ethyl 4-(3-Aminophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate

Description

Ethyl 4-(3-Aminophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a 3-aminophenyl group at position 4, a methoxycarbonyl ester at position 5, and an ethyl carboxylate at position 3, with methyl groups at positions 2 and 4.

Properties

IUPAC Name |

5-O-ethyl 3-O-methyl 4-(3-aminophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-5-24-18(22)15-11(3)20-10(2)14(17(21)23-4)16(15)12-7-6-8-13(19)9-12/h6-9,16,20H,5,19H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHIDUZTVAKDYMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)N)C(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(3-Aminophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate, also known by its CAS number 138135-48-5, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₈H₂₂N₂O₄

- Molecular Weight : 330.38 g/mol

- IUPAC Name : 3-Ethyl 5-methyl 4-(3-aminophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

- CAS Number : 138135-48-5

Pharmacological Activity

This compound exhibits various biological activities that can be categorized into several key areas:

1. Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. It has been shown to reduce oxidative stress markers in cellular models, suggesting a protective effect against cellular damage caused by free radicals.

2. Anticancer Properties

Studies have explored the compound's potential as an anticancer agent. In vitro assays demonstrate its ability to inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

3. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory activity. In animal models of inflammation, it has shown a reduction in pro-inflammatory cytokines and markers, indicating potential therapeutic applications in inflammatory diseases.

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Reactive Oxygen Species (ROS) : By scavenging free radicals and enhancing endogenous antioxidant defenses.

- Modulation of Cell Signaling Pathways : In cancer cells, it influences pathways related to apoptosis and cell cycle regulation.

- Cytokine Regulation : It modulates the expression of various cytokines involved in inflammatory responses.

Case Studies and Research Findings

Several studies have contributed to our understanding of this compound's biological activity:

| Study | Findings |

|---|---|

| In vitro study on cancer cell lines | Demonstrated significant inhibition of cell growth in breast and colon cancer cells with IC50 values indicating potent activity. |

| Animal model for oxidative stress | Showed a marked decrease in malondialdehyde levels and an increase in superoxide dismutase activity after treatment with the compound. |

| Inflammatory response study | Resulted in reduced levels of TNF-alpha and IL-6 in treated groups compared to controls. |

Scientific Research Applications

Calcium Channel Modulation

Dihydropyridines are primarily known for their ability to act as calcium channel blockers. Ethyl 4-(3-Aminophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate has been studied for its potential to selectively inhibit L-type calcium channels. This property is crucial in treating conditions such as hypertension and angina.

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties, which can help mitigate oxidative stress in various biological systems. This activity is particularly relevant in neuroprotective strategies where oxidative damage plays a pivotal role in neurodegenerative diseases.

Anti-inflammatory Effects

Studies have shown that derivatives of dihydropyridine can possess anti-inflammatory properties. This compound has been evaluated for its ability to reduce inflammation markers in vitro and in vivo.

Case Studies and Research Findings

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including condensation reactions and cyclization processes. The ability to modify the structure allows for the development of various analogs with enhanced pharmacological profiles.

Comparison with Similar Compounds

Structural Analogs with Nitro vs. Amino Substituents

The substitution at position 4 significantly impacts physicochemical properties. For example:

- 3-Nitrophenyl-substituted analogs (e.g., 2,6-dimethyl-4-(3-nitrophenyl)-5-(ethoxycarbonyl)-1,4-DHP) exhibit electron-withdrawing nitro groups, which reduce electron density on the dihydropyridine ring. This enhances oxidative stability but may reduce nucleophilicity.

- Stereochemical Outcomes: A chiral synthesis of 3-nitrophenyl-1,4-DHP achieved 45% enantiomeric excess (ee) using benzyl bromide as a phase-transfer catalyst, yielding an R-configuration product with a melting point of 163–164°C and 85.7% yield . The amino-substituted target compound may exhibit distinct stereochemical behavior due to hydrogen-bonding capabilities of the amine group.

Table 1: Substituent Effects on Key Properties

Ester vs. Carboxylic Acid Functionalization

The nature of the ester groups at positions 3 and 5 influences lipophilicity and bioavailability:

- Ethyl/Methoxycarbonyl Esters: The target compound’s ethyl and methoxycarbonyl esters enhance lipophilicity, favoring membrane permeability. In contrast, the carboxylic acid derivative (position 3) synthesized by Li et al.

- Reaction Conditions: Methanol as a solvent at 70°C for 4 hours optimized yields for the carboxylic acid analog, suggesting that ester hydrolysis requires controlled conditions to avoid side reactions .

Broader Structural Analogues

lists compounds with structural similarities to the target molecule, such as:

- Diethyl 1-benzyl-4-phenyl-1,4-DHP-3,5-dicarboxylate (Similarity: 0.59): The benzyl and phenyl groups introduce steric bulk, which may hinder crystallinity compared to the target compound’s planar aminophenyl group .

Preparation Methods

Classical Hantzsch Dihydropyridine Synthesis

The Hantzsch reaction remains the most widely used method for synthesizing 1,4-DHPs. For the target compound, the protocol involves:

-

Condensation : Reacting 3-nitrobenzaldehyde with ethyl acetoacetate and methyl acetoacetate in a 1:1:1 molar ratio under reflux in ethanol. Ammonium acetate serves as the nitrogen source .

-

Cyclization : Heating at 80–100°C for 6–12 hours forms the dihydropyridine core with nitro and mixed ester groups .

-

Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or tin(II) chloride in HCl reduces the nitro group to an amine, yielding the final product .

Key Data :

Microwave-Assisted Synthesis

Microwave irradiation accelerates the Hantzsch reaction by enhancing reaction kinetics. Conditions include:

-

Reactants : 3-nitrobenzaldehyde, ethyl acetoacetate, methyl acetoacetate, and ammonium acetate.

-

Post-Reduction : Same as classical method.

Advantages :

Green Chemistry Using Deep Eutectic Solvents (DES)

DES composed of choline chloride and urea (1:2 molar ratio) enables solvent-free synthesis:

-

One-Pot Reaction : Aldehyde, β-keto esters, and ammonium acetate are mixed in DES at 60°C for 2 hours .

-

Workup : Product precipitates upon cooling, with DES recyclable for 5 cycles without yield loss .

Performance :

Ultrasound-Assisted Synthesis

Ultrasonic cavitation improves mass transfer in the Hantzsch reaction:

Catalytic Reduction Alternatives

Beyond hydrogenation, alternative reductants include:

Comparative Analysis of Methods

| Method | Conditions | Yield | Time | Scalability |

|---|---|---|---|---|

| Classical Hantzsch | Reflux, 6–12 hours | 60–75% | High | Industrial |

| Microwave-Assisted | 150 W, 15–20 minutes | 80–85% | Moderate | Lab-scale |

| DES | 60°C, solvent-free | 88–92% | High | Green |

| Ultrasound | 40 kHz, 30 minutes | 85% | Moderate | Lab-scale |

| Post-Synthetic Ester | Multi-step hydrolysis/esterification | 65–70% | Low | Specialized |

| Catalytic Reduction | H₂/Pd-C or NaBH₄/CuCl₂ | 78–90% | Variable | Flexible |

Q & A

Q. What are the standard synthetic protocols for preparing Ethyl 4-(3-Aminophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate?

The compound is typically synthesized via a Hantzsch-like cyclization reaction. A common protocol involves coupling intermediates (e.g., β-keto esters and aminophenyl derivatives) using EDC•HCl as a coupling agent in dichloromethane under nitrogen, followed by 24-hour stirring at room temperature. Purification is achieved via silica gel column chromatography with ethyl acetate/petroleum ether (1:4) . Alternative methods for related dihydropyridines employ solvent-free conditions or cobalt catalysts, though these may require optimization for the target compound .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key characterization methods include:

- 1H/13C NMR : To confirm the dihydropyridine ring structure and substituent positions (e.g., methyl, methoxycarbonyl groups).

- IR Spectroscopy : To identify carbonyl (C=O) and amine (N–H) functional groups.

- Mass Spectrometry (MS) : For molecular ion confirmation and fragmentation pattern analysis.

Single-crystal X-ray diffraction is recommended for definitive structural elucidation, as demonstrated for analogous dihydropyridines .

Q. What are the primary biological activities associated with 1,4-dihydropyridine derivatives like this compound?

1,4-Dihydropyridines exhibit calcium channel modulation, antibacterial, and antioxidant properties. The 3-aminophenyl substituent may enhance bioactivity by enabling hydrogen bonding with biological targets, as seen in structurally similar compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield or purity?

- Catalyst Screening : Compare EDC•HCl (yield: ~60–70% ) with alternative catalysts like L-glutamine or cobalt salts, which improve yields in related syntheses .

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF) versus dichloromethane to reduce by-product formation.

- Temperature Control : Elevated temperatures (e.g., 40–50°C) may accelerate cyclization but risk decomposition.

Q. How do structural modifications (e.g., substituent variations) affect biological activity?

Q. How should researchers address discrepancies in reported biological data for similar dihydropyridines?

- Standardized Assays : Ensure consistent assay conditions (e.g., cell lines, concentration ranges). For example, calcium modulation studies may vary due to tissue-specific receptor isoforms .

- Structural Validation : Confirm compound purity and stereochemistry via X-ray crystallography, as impurities or racemic mixtures can skew results .

Q. What advanced techniques resolve challenges in purification or stability?

- By-Product Mitigation : Use preparative HPLC for complex mixtures, especially if oxidation of the 1,4-dihydropyridine ring occurs.

- Stability Studies : Monitor degradation under light, oxygen, or humidity using accelerated stability testing. Store at 2–8°C in inert atmospheres, as recommended for related compounds .

Data Contradiction and Mechanistic Analysis

Q. How can conflicting data on dihydropyridine reactivity or mechanism be reconciled?

Q. What strategies validate the 1,4-dihydropyridine conformation in solution versus solid state?

- Dynamic NMR : Detect ring puckering or conformational flexibility in solution.

- X-ray Crystallography : Compare solid-state structures with solution-phase data to assess environmental effects .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.